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Furaltadone, (R)-

Cat. No.: B10753180
CAS No.: 59811-34-6
M. Wt: 324.29 g/mol
InChI Key: YVQVOQKFMFRVGR-LLUUXILJSA-N
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Description

Contextualization of Nitrofuran Antibiotics in Research History

The nitrofuran class of synthetic antimicrobials was first introduced in the 1940s and 1950s. nih.gov These compounds, including prominent members like nitrofurantoin (B1679001) and furazolidone (B1674277), emerged as valuable therapeutic agents for treating various bacterial infections. nih.govnih.gov Nitrofurantoin, for instance, was first synthesized in 1952 and introduced into clinical practice the following year for treating urinary tract infections. nih.govacs.org

The development and research into nitrofuran antibiotics were driven by the need for effective treatments against a wide spectrum of bacterial pathogens. Furaltadone (B92408) itself was approved in 1962 for treating mastitis in dairy cattle. gao.gov Research from that era also explored its potential use in humans for conditions like super-infected bronchial asthma. nih.gov Over the years, the use of some nitrofurans in food-producing animals became a subject of scrutiny due to concerns about potential carcinogenicity, leading to regulatory actions and further research into their safety profiles. gao.gov The history of nitrofuran research reflects a continuous effort to understand their mechanisms of action, antibacterial spectrum, and potential risks, a context that is crucial for understanding the specific research focus on Furaltadone, (R)-.

Significance of Furaltadone (R)- in Contemporary Scientific Inquiry

The rise of antibiotic resistance has renewed interest in older classes of antibiotics like the nitrofurans. nih.gov Researchers are re-evaluating these compounds for their potential against multidrug-resistant pathogens. nih.govnih.gov Furaltadone, with its known antibacterial properties, is a subject of this renewed interest. ontosight.ainih.gov

Modern analytical techniques allow for more precise investigations into the mechanisms of action and potential applications of drugs like Furaltadone. For example, recent studies have focused on developing sensitive detection methods, such as electrochemical sensors, for Furaltadone in various samples. mdpi.com Furthermore, contemporary research often involves a "socio-scientific inquiry-based learning" approach, which connects scientific research to real-world societal issues, such as the implications of antibiotic use. mdpi.com

The current scientific landscape also allows for a deeper understanding of the molecular interactions of Furaltadone, (R)-, including its binding to biological macromolecules like proteins. acs.org This level of detailed investigation was not possible during the initial period of nitrofuran development.

Scope and Objectives of Furaltadone (R)- Research

The scope of research on Furaltadone, (R)- is shaped by the need to address specific scientific questions and challenges. A primary objective is to fully elucidate its mechanism of action at the molecular level. Nitrofuran compounds are known to be prodrugs that are activated by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules. ontosight.ainih.gov Research aims to understand the precise steps of this activation process for Furaltadone, (R)- and how it leads to bacterial cell death.

Another key objective is the exploration of its antibacterial spectrum against contemporary, clinically relevant pathogens, particularly those exhibiting resistance to other antibiotics. This involves in vitro studies to determine its efficacy against a wide range of bacteria.

Furthermore, research focuses on developing and refining analytical methods for the detection of Furaltadone residues. This is particularly important in the context of food safety and environmental monitoring. mdpi.com The development of highly selective and sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry, is a significant area of research. wur.nl

Finally, a crucial objective is to investigate the specific role of the (R)- stereoisomer in the compound's biological activity, which leads to the importance of stereochemical considerations.

Stereochemical Considerations in Furaltadone (R)- Research and Biological Interactions

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of Furaltadone, (R)- research. Furaltadone possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Furaltadone and (S)-Furaltadone. nih.gov The "(R)-" designation refers to one specific enantiomer.

It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even cause undesirable side effects. wur.nl This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. rsc.org

Therefore, a central focus of Furaltadone, (R)- research is to understand how its specific stereochemistry influences its interaction with bacterial targets. Research in this area aims to:

Compare the antibacterial efficacy of the (R)- and (S)-enantiomers to determine which is the more active form.

Investigate the stereoselective binding of Furaltadone enantiomers to bacterial enzymes, such as nitroreductases.

Elucidate how the three-dimensional structure of the (R)-enantiomer contributes to its ability to be activated and subsequently inhibit bacterial growth.

Understanding these stereochemical aspects is essential for the rational design of more effective and safer nitrofuran antibiotics in the future.

Compound Information Table

Compound NameChemical FormulaMolecular Weight ( g/mol )
FuraltadoneC₁₃H₁₆N₄O₆324.29
Furaltadone, (R)-C₁₃H₁₆N₄O₆324.29
NitrofurantoinC₈H₆N₄O₅238.16
FurazolidoneC₈H₇N₃O₅225.16
Nitrofurazone (B1679002)C₆H₆N₄O₄198.14
NihydrazoneC₇H₇N₃O₄197.15
Levofuraltadone hydrochlorideC₁₃H₁₇ClN₄O₆360.75

Table 1: Interactive Data Table of Furaltadone Properties This table provides a summary of key chemical identifiers and properties for Furaltadone.

PropertyValue/Identifier
Molecular FormulaC13H16N4O6 nih.gov
Molecular Weight324.29 g/mol nih.gov
StereochemistryAbsolute (for the (R)- isomer) nih.gov
InChIKeyYVQVOQKFMFRVGR-LLUUXILJSA-N nih.gov
UNIIVT86PVI64E ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N4O6 B10753180 Furaltadone, (R)- CAS No. 59811-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59811-34-6

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m1/s1

InChI Key

YVQVOQKFMFRVGR-LLUUXILJSA-N

Isomeric SMILES

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

physical_description

Yellow solid;  [Merck Index]

Related CAS

3759-92-0 (mono-hydrochloride)

Origin of Product

United States

Analytical Methodologies for Detection and Quantification of Furaltadone R and Its Metabolites

Chromatographic Techniques for Furaltadone (B92408) (R)- and Metabolite Separation

Chromatographic techniques are fundamental in separating Furaltadone and its metabolites from complex biological matrices before their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Furaltadone and its metabolites. rsc.orgtandfonline.comakademisains.gov.my Various HPLC methods have been developed, often employing reversed-phase columns, such as C18, to achieve effective separation. tandfonline.comakademisains.gov.mythepharmajournal.comnih.gov The mobile phase composition is a critical parameter that is optimized to ensure good resolution of the analytes. Typical mobile phases consist of a mixture of an aqueous component, often a buffer like ammonium (B1175870) acetate (B1210297) or sodium perchlorate (B79767), and an organic solvent such as acetonitrile (B52724) or methanol. nih.govcabidigitallibrary.orgtandfonline.com The pH of the mobile phase is also carefully controlled to enhance separation. tandfonline.com Detection is commonly performed using UV detectors at specific wavelengths, for instance, 360 nm, or more advanced electrochemical detectors. nih.govtandfonline.com HPLC methods have been successfully applied to determine Furaltadone in various samples, including animal feed and milk. nih.govtandfonline.com The accuracy of these methods can be verified by comparing the results with those obtained from other analytical techniques. rsc.org

Interactive Data Table: HPLC Methods for Furaltadone Analysis

Analyte(s) Column Mobile Phase Detection Reference
Furaltadone, Nitrofurantoin (B1679001), Furazolidone (B1674277) Nova-Pak C18 Acetonitrile-0.1 M aqueous sodium perchlorate (28:72) with 0.5% glacial acetic acid Electrochemical (-600 mV) nih.gov
Furaltadone, Nitrofurantoin, Furazolidone Pecosphere 3x3 CR C18 HAc/NaAc 0.1 M (pH 3.2):acetonitrile (90:10) Photometric (360 nm) tandfonline.com
Furaltadone ZORBAX SB-C18 Acetonitrile:Water (40:60) Diode Array Detector (DAD) akademisains.gov.my

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the confirmatory analysis of Furaltadone and its metabolites due to its high sensitivity and specificity. acs.orgresearchgate.netjfda-online.comacs.org This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and identification provided by tandem mass spectrometry. researchgate.netacs.org It is widely used for the simultaneous determination of multiple nitrofuran metabolites, including AMOZ, in various food matrices like poultry, eggs, and seafood. acs.orgresearchgate.netscielo.br The method typically involves the analysis of the derivatized form of the metabolite to enhance its detection. usda.govnih.gov LC-MS/MS provides the ability to not only quantify the analytes at very low levels but also to confirm their identity, which is crucial for regulatory purposes. scielo.brnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS for the analysis of Furaltadone and its metabolites. cabidigitallibrary.orgresearchgate.netnih.gov For the detection of the parent Furaltadone compound and its derivatized metabolite, AMOZ, the positive ion mode (ESI+) is typically employed. thepharmajournal.comcabidigitallibrary.org This mode facilitates the formation of protonated molecules [M+H]+, which can then be fragmented and detected by the mass spectrometer. waters.com Some methods utilize both positive and negative ESI modes to determine a wider range of compounds, including parent drugs and their various metabolites, in a single run. acs.orgnih.gov The choice of ionization mode is crucial for achieving optimal sensitivity for the specific analytes of interest.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for the quantification and confirmation of target analytes. vliz.bescielo.brnih.govresearchgate.net In the analysis of the Furaltadone metabolite, AMOZ, a specific precursor ion (the protonated molecule of the derivatized AMOZ) is selected and fragmented to produce characteristic product ions. vliz.bethepharmajournal.com By monitoring one or more of these specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity is achieved, allowing for the unequivocal identification and accurate quantification of the analyte even in complex matrices. vliz.bethepharmajournal.comscielo.br For confirmatory analysis according to regulatory guidelines, at least two specific product ions are typically monitored for each analyte. vliz.benih.gov

Interactive Data Table: MRM Transitions for Derivatized AMOZ

Analyte Precursor Ion (m/z) Product Ion(s) (m/z) Ionization Mode Reference
NP-AMOZ 335 291, 127 ESI+ thepharmajournal.com
NP-AMOZ-d5 (Internal Standard) 340.1 101.9 ESI+ thepharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

Electrospray Ionization (ESI) Modes in LC-MS/MS

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical step to isolate Furaltadone and its metabolites from complex sample matrices such as animal tissues, eggs, and honey, and to remove interfering substances prior to chromatographic analysis. researchgate.netresearchgate.netwaters.comfda.gov The protocol often begins with an acid hydrolysis step, which is necessary to release the protein-bound metabolites. jfda-online.comusda.gov This is frequently followed by a derivatization step, commonly using 2-nitrobenzaldehyde (B1664092) (2-NBA), to create a more stable and detectable form of the metabolite. thepharmajournal.comjfda-online.comfda.gov After derivatization, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate is often performed to separate the derivatized analyte from the aqueous phase. researchgate.netusda.govnih.gov Further cleanup steps, such as solid-phase extraction, may be employed to remove remaining matrix components. waters.com

Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup and concentration in the analysis of Furaltadone metabolites. akademisains.gov.myresearchgate.netnih.gov The process involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analyte or the interfering compounds. thermofisher.com For nitrofuran metabolite analysis, polymeric sorbents like Oasis HLB or polystyrene-based materials, and C18 cartridges are commonly used. nih.govwaters.comnih.gov

The typical SPE procedure consists of four main steps:

Conditioning: The SPE cartridge is prepared with solvents to activate the sorbent. akademisains.gov.myyoutube.com

Loading: The sample extract is passed through the cartridge, where the analytes of interest are retained on the sorbent. akademisains.gov.myyoutube.com

Washing: The cartridge is washed with a specific solvent to remove any weakly bound interfering compounds while the analytes remain on the sorbent. fda.govyoutube.com

Elution: A different solvent is used to disrupt the interaction between the analytes and the sorbent, allowing the purified and concentrated analytes to be collected for analysis. akademisains.gov.myfda.govyoutube.com

SPE significantly improves the quality of the analytical results by reducing matrix effects and enhancing the sensitivity of the detection method. waters.comthermofisher.com

Derivatization Strategies for Metabolite Analysis

Due to the rapid metabolism of Furaltadone in vivo, analytical methods primarily focus on detecting its stable, tissue-bound metabolite, AMOZ. rsc.orggoogle.com To facilitate detection, especially by chromatographic methods, a derivatization step is typically employed. This involves the acid-catalyzed hydrolysis of protein-bound metabolites, which cleaves the side chain, followed by reaction with a derivatizing agent. aensiweb.comfda.gov

The most common derivatizing agent is 2-nitrobenzaldehyde (2-NBA). fda.govnih.govresearchgate.netnih.gov This reaction converts the released AMOZ into its nitrophenyl (NP) derivative, NPAMOZ. researchgate.net This derivative is more amenable to detection by techniques such as liquid chromatography with ultraviolet detection (LC-UV) due to its chromophoric properties. researchgate.net The derivatization with 2-NBA also increases the molecular mass of the metabolite, which enhances the sensitivity of detection by mass spectrometry (MS). scielo.br

Other derivatizing agents have also been explored. For instance, 2-naphthaldehyde (B31174) (2-NTA) has been investigated as an alternative for the analysis of nitrofuran metabolites. scielo.br Another strategy involves using 5-nitro-2-furaldehyde (B57684) (5-NFA), which reacts with nitrofuran metabolites to regenerate the parent nitrofuran compounds, including Furaltadone. researchgate.net This approach allows for indirect detection of the metabolite by analyzing the parent drug. researchgate.net The derivatization process is a crucial step that significantly improves the detectability and quantification of Furaltadone's metabolite in various complex matrices. aensiweb.comscielo.br

Matrix-Specific Methodological Adaptations (e.g., animal tissues, eggs, macroalgae)

The detection of Furaltadone and its metabolite AMOZ requires analytical methods tailored to the specific complexities of different biological matrices. nih.govresearchgate.netcabidigitallibrary.orgnih.gov

Animal Tissues: In animal tissues such as muscle, liver, and kidney, AMOZ exists as protein-bound residues. ages.at The standard analytical approach involves an initial acid hydrolysis step to release the bound AMOZ. aensiweb.comfda.gov This is followed by derivatization with 2-nitrobenzaldehyde (2-NBA), liquid-liquid extraction (LLE) with a solvent like ethyl acetate, and a clean-up step, often using solid-phase extraction (SPE), before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscielo.br For instance, a validated method for various animal tissues, including poultry, bovine, and porcine muscle and kidney, demonstrated satisfactory performance with this approach. nih.govnih.gov

Eggs: The analysis of Furaltadone and AMOZ in eggs presents unique challenges due to the distinct composition of yolk and albumen. cabidigitallibrary.orgacs.orgnih.gov Studies have shown that both the parent compound and its metabolite can be found in the yolk, albumen, and even the shell. researchgate.net Methodologies for eggs typically involve extraction with ethyl acetate, followed by a defatting step partitioning between acetonitrile and hexane. researchgate.net The cleaned extract is then analyzed by LC-MS/MS. researchgate.net Validation studies for eggs have established decision limits (CCα) and detection capabilities (CCβ) for both Furaltadone and AMOZ. cabidigitallibrary.orgacs.orgnih.gov

Macroalgae: The green macroalga Ulva lactuca is being studied as a potential bioindicator for environmental contaminants like Furaltadone. researchgate.netuc.pt A specific LC-MS/MS method has been developed and validated for the determination of Furaltadone in this matrix. researchgate.netuc.pt The validation of this method followed the guidelines of EC Decision 2002/657, demonstrating its suitability for monitoring Furaltadone in such unconventional environmental samples. researchgate.net

Electrochemical Sensing Techniques for Furaltadone (R)- Detection

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for Furaltadone detection due to their low cost, portability, high sensitivity, and rapid analysis times. mdpi.commdpi.comsemanticscholar.orgiapchem.org These sensors are typically based on the electrochemical reduction of the nitro group in the Furaltadone molecule. mdpi.com

Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used for the electrochemical detection of Furaltadone. mdpi.commdpi.comsemanticscholar.org CV is employed to study the electrochemical behavior of Furaltadone at the electrode surface, while the more sensitive DPV technique is often used for quantitative analysis to determine parameters like the limit of detection and linear range. mdpi.comsemanticscholar.org The reduction of Furaltadone's nitro group to a hydroxylamine (B1172632) group produces a distinct cathodic peak in the voltammogram, the current of which is proportional to the Furaltadone concentration. mdpi.com Various studies have utilized these techniques to develop sensitive detection methods. researchgate.net

The performance of electrochemical sensors for Furaltadone is highly dependent on the design of the working electrode. mdpi.commdpi.comacs.org Screen-printed carbon electrodes (SPCEs) are a common platform due to their disposability and ease of modification. mdpi.commdpi.comacs.org To enhance sensitivity and selectivity, SPCEs are often modified with various nanomaterials that possess excellent electrocatalytic properties.

Examples of such modifications include:

Iron Diselenide (FeSe₂): A hierarchical 3D snowflake-like iron diselenide modified SPCE has demonstrated superior catalytic performance for Furaltadone sensing, with a low detection limit. acs.org

Strontium Manganese Oxide/functionalized Hexagonal Boron Nitride (SrMnO₃/f-BN): This composite material has been used to fabricate a sensor with a wide linear range and a very low detection limit for Furaltadone. mdpi.com

Europium Tungstate (B81510) (Eu₂(WO₄)₃): Nanoparticles of europium tungstate have been used to modify an SPCE, resulting in a sensor with good sensitivity and the ability to detect Furaltadone in the presence of interfering ions. mdpi.comsemanticscholar.org

Copper/Nickel/Titanium Dioxide/Multi-walled Carbon Nanotubes (Cu/Ni/TiO₂/MWCNTs): This nanocomposite has been used to create a bifunctional sensor for both the electrochemical detection and photocatalytic degradation of Furaltadone. auf.org

The performance of these sensors is characterized by parameters such as the limit of detection (LOD), sensitivity, linear range, selectivity, stability, and reproducibility. mdpi.commdpi.comacs.orgauf.org

Interactive Table: Performance of Electrochemical Sensors for Furaltadone Detection

Electrode ModifierVoltammetric TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Iron Diselenide (FeSe₂)DPV0.01 - 252.20.0021.15 acs.org
Strontium Manganese Oxide/functionalized Hexagonal Boron Nitride (SrMnO₃/f-BN)DPV0.01 - 152.110.0022.45 mdpi.com
Europium Tungstate (Eu₂(WO₄)₃)DPV0.01 - 3000.0972.1335 mdpi.comsemanticscholar.org
Copper/Nickel/Titanium Dioxide/Multi-walled Carbon Nanotubes (Cu/Ni/TiO₂/MWCNTs)DPVNot Specified0.09491.9288 auf.org

Voltammetric Approaches

Validation and Quality Assurance in Analytical Methodologies

The validation of analytical methods is essential to ensure the reliability and accuracy of results for the detection of Furaltadone and its metabolites. nih.govnih.govirispublishers.com This process involves the assessment of several key performance characteristics according to established guidelines, such as those from the European Commission Decision 2002/657/EC and Regulation (EU) 2021/808. nih.govnih.govresearchgate.netnih.gov

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gova3p.org For chromatographic methods, linearity is typically evaluated by constructing calibration curves from matrix-fortified standards at multiple concentration levels. nih.govnih.gov A high coefficient of determination (R²) value, generally ≥ 0.98 or ≥ 0.99, indicates good linearity. nih.govnih.govresearchgate.net For example, a validated LC-MS/MS method for nitrofuran metabolites in milk showed calibration curves with R² values higher than 0.991. nih.gov Similarly, an electrochemical sensor for Furaltadone demonstrated a wide linear range from 0.01 to 252.2 µM. acs.org

Repeatability: Repeatability refers to the precision of the method under the same operating conditions over a short interval of time. aensiweb.coma3p.org It is typically expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%) of multiple measurements of the same sample. nih.govresearchgate.net For instance, a method for Furaltadone in macroalgae reported repeatability CVs between 15.3% and 20.5%. researchgate.net Another study on nitrofuran metabolites in animal tissues reported repeatability values between 1.7% and 19.9%. nih.gov

Reproducibility: Reproducibility assesses the precision of the method under different conditions, such as different analysts, equipment, or on different days. aensiweb.coma3p.org This is often evaluated as within-laboratory or inter-laboratory reproducibility. nih.govnih.govresearchgate.net A validated method for nitrofuran metabolites in milk demonstrated a within-laboratory reproducibility CV of less than 13%. nih.gov A comprehensive method for various animal tissues showed reproducibility ranging from 1.9% to 25.7%. nih.gov

Interactive Table: Validation Parameters for Furaltadone and Metabolite Analysis

Analytical MethodMatrixLinearity (R²)Repeatability (CV%)Reproducibility (CV%)Reference
LC-MS/MSUlva lactuca> 0.9915.3 - 20.525.3 - 28.2 researchgate.net
LC-MS/MSRaw Milk> 0.991< 9.3< 13 nih.gov
UHPLC-MS/MSAnimal Tissues & Eggs≥ 0.981.7 - 19.91.9 - 25.7 nih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Furaltadone, analysis typically targets its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Various analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have established varying LODs and LOQs depending on the matrix and specific protocol.

In a study utilizing LC-MS/MS for the analysis of AMOZ in dried meat powder, the LOQ was reported to be 0.13 μg/kg. thepharmajournal.com Another LC-MS/MS method for animal muscle tissue achieved limits of detection between 0.5–5 ng/g (or μg/kg) and limits of determination from 2.5–10 ng/g. researchgate.netnih.gov For shellfish, a method reported an LOD and LOQ for AMOZ of 0.01-0.2 µg/kg and 0.04-0.5 µg/kg, respectively. researchgate.net

A liquid chromatography with a diode-array detector (LC-DAD) method for raw milk determined the LOD for AMOZ to be 0.35 μg/kg and the LOQ to be 0.95 μg/kg, based on signal-to-noise ratios of approximately 3 and 10, respectively. irispublishers.com These values demonstrate that while chromatographic methods provide high sensitivity, the exact detection and quantification limits are matrix-dependent.

The following table summarizes the LOD and LOQ values for the Furaltadone metabolite (AMOZ) from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AMOZ

MatrixAnalytical MethodLODLOQReference
Dried Meat PowderLC-MS/MS-0.13 µg/kg thepharmajournal.com
Animal Muscle TissueLC-MS/MS0.5-5 µg/kg2.5-10 µg/kg researchgate.netnih.gov
ShellfishLC-MS/MS0.01-0.2 µg/kg0.04-0.5 µg/kg researchgate.net
Raw MilkLC-DAD0.35 µg/kg0.95 µg/kg irispublishers.com
Pig LiverHPLC-UV-10 ng/g researchgate.net
Pig LiverLC-MS-10 ng/g researchgate.net

Decision Limits (CCα) and Detection Capability (CCβ)

In the context of analyzing banned substances like Furaltadone, the Decision Limit (CCα) and Detection Capability (CCβ) are crucial parameters established by European Commission Decision 2002/657/EC. CCα is the limit at and above which it can be concluded that a sample is non-compliant with an error probability of α. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of β.

Validation studies for analytical methods detecting Furaltadone and its metabolite AMOZ consistently report these values to ensure compliance with regulatory standards. For instance, an LC-MS/MS method for the analysis of poultry eggs reported a CCα of 0.1 μg/kg and a CCβ of 0.5 μg/kg for AMOZ. acs.orgnih.gov In another study on meat and aquaculture products, the CCα for AMOZ ranged from 0.028 to 0.182 μg/kg, with a corresponding CCβ of 0.032 to 0.233 μg/kg. researchgate.net

For honey, a modified QuEChERS protocol coupled with LC-MS/MS established a CCα of 0.12-0.74 μg kg(-1) and a CCβ of 0.21-1.27 μg kg(-1) for nitrofuran metabolites, including AMOZ. nih.gov A liquid chromatography method with a diode-array detector for raw milk showed CCα values between 0.14-0.32 μg/kg and CCβ values of 0.18-0.39 μg/kg. irispublishers.com These values are typically below the Minimum Required Performance Limit (MRPL) set by regulatory bodies, demonstrating the suitability of the methods for official control.

The table below presents the CCα and CCβ values for AMOZ in different food matrices.

Table 2: Decision Limit (CCα) and Detection Capability (CCβ) for AMOZ

MatrixAnalytical MethodCCαCCβReference
Poultry EggsLC-MS/MS0.1 µg/kg0.5 µg/kg acs.orgnih.gov
Meat & AquacultureLC-MS/MS0.028-0.182 µg/kg0.032-0.233 µg/kg researchgate.net
HoneyLC-MS/MS0.12-0.74 µg/kg0.21-1.27 µg/kg nih.gov
Raw MilkLC-DAD0.14-0.32 µg/kg0.18-0.39 µg/kg irispublishers.com

Internal Standard Methodologies

The use of internal standards is a fundamental practice in quantitative analytical chemistry to improve the precision and accuracy of results by correcting for analyte loss during sample preparation and for variations in instrument response. In the analysis of Furaltadone's metabolite, AMOZ, isotopically labeled internal standards are the preferred choice, particularly in mass spectrometry-based methods.

The most commonly employed internal standard for AMOZ analysis is its deuterated analogue, 3-amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5). thepharmajournal.comirispublishers.com This stable isotope-labeled standard is chemically identical to the analyte (AMOZ) and has a similar chromatographic retention time and ionization efficiency. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

By adding a known amount of AMOZ-d5 to the sample at the beginning of the analytical procedure, any loss of the target analyte during extraction, cleanup, derivatization, or injection can be compensated for. thepharmajournal.comnih.gov The final concentration of AMOZ is calculated based on the ratio of the response of the analyte to the response of the internal standard. This approach significantly reduces matrix effects and improves the reliability and reproducibility of the quantification. nih.gov For example, a sensitive LC-MS/MS method for AMOZ in dried meat powder utilized AMOZ-D5 as the internal standard to ensure accurate quantification at levels below the EU's Minimum Required Performance Limit (MRPL). thepharmajournal.com

Comparative Studies of Analytical Techniques

The detection and quantification of Furaltadone and its metabolite AMOZ are performed using various analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard for confirmation due to its high sensitivity and specificity. researchgate.nettandfonline.com However, other methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD), are also employed, often for screening purposes.

Comparative studies have shown that while LC-MS/MS is the definitive confirmatory method, ELISA serves as a valuable high-throughput screening tool. researchgate.net ELISA kits for AMOZ can offer rapid and cost-effective detection with low detection limits, sometimes as low as 0.1 ppb. fstestcorp.com Studies comparing ELISA results with LC-MS/MS have reported a high degree of correlation, validating ELISA as a reliable screening assay before confirmatory analysis. researchgate.net For example, one comparison in fish muscle showed a correlation (R²) of 0.9997 between ELISA and LC-MS/MS data for AMOZ. researchgate.net

HPLC with UV or DAD detection offers an alternative to MS detection. An LC-DAD method for raw milk was validated according to EU criteria and proved financially acceptable for developing countries, though generally less sensitive than MS-based methods. irispublishers.com The sensitivity of older HPLC-UV methods was found to be comparable to some LC-MS methods for animal feeds but often higher than modern LC-MS/MS techniques. researchgate.net While LC-MS/MS remains superior for unequivocal identification and quantification at very low levels, the choice of method often depends on the intended purpose, such as routine monitoring, screening of large sample numbers, or confirmatory analysis. researchgate.nettandfonline.com

Metabolic Pathways and Biotransformation Studies of Furaltadone R

Characterization of Non-Human Metabolic Pathways of Furaltadone (B92408) (R)-

The metabolism of Furaltadone, (R)-, a nitrofuran antibiotic, in non-human organisms involves several key processes, including the formation of various metabolites, the involvement of specific enzyme systems, and the creation of protein-bound residues.

Identification of Primary and Secondary Metabolites (e.g., AMOZ)

The primary and most significant metabolite of furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). anses.frnih.gov This side-chain metabolite is formed through the rapid metabolism of the parent compound in the body. anses.frfrontiersin.org Due to the short half-life of furaltadone, it is often undetectable in tissues for extended periods. anses.frcabidigitallibrary.org In contrast, AMOZ is a stable and persistent metabolite that can be detected in tissues for weeks after administration of the drug has ceased. cabidigitallibrary.orgfao.org This stability makes AMOZ a crucial marker for monitoring the use of furaltadone in food-producing animals. anses.frnih.gov

In pig hepatocytes, the major metabolite of furaltadone is formed by the N-oxidation of the tertiary nitrogen in the morpholino-ring, while the nitrofuran ring remains intact. capes.gov.brnih.gov Unlike the related nitrofuran drug furazolidone (B1674277), there is no evidence of an open-chain cyano-metabolite forming from furaltadone in pig hepatocytes. capes.gov.brnih.gov However, this cyano-metabolite is the primary metabolite when both furaltadone and furazolidone are incubated with Salmonella typhimurium bacteria. capes.gov.brnih.gov

Another metabolite that can be formed is 3([(2-nitrophenyl) methylene]-amine)-5-methylmorpholino-2-oxazolidinone (NPAMOZ), which has been identified in pig liver. anses.fr The detection of these metabolites, particularly AMOZ, is a key focus in residue analysis. usda.gov

Table 1: Key Metabolites of Furaltadone (R)- in Non-Human Organisms

Metabolite NameAbbreviationDescriptionKey Findings
3-amino-5-morpholinomethyl-2-oxazolidinoneAMOZThe stable and persistent side-chain metabolite of furaltadone. anses.frnih.govServes as the primary marker residue for furaltadone use in animals. anses.fr
N-oxide of furaltadone-Formed by the N-oxidation of the morpholino-ring. capes.gov.brnih.govMajor metabolite in pig hepatocytes. capes.gov.brnih.gov
Open-chain cyano-metabolite-A potential metabolite, though not significantly formed in pig hepatocytes. capes.gov.brnih.govMajor metabolite in Salmonella typhimurium bacteria. capes.gov.brnih.gov
3([(2-nitrophenyl) methylene]-amine)-5-methylmorpholino-2-oxazolidinoneNPAMOZA derivative of AMOZ identified in pig liver. anses.frUsed in analytical methods for detecting furaltadone residues. anses.fr

Enzyme Systems Involved in Furaltadone (R)- Biotransformation in Non-Human Organisms (e.g., monoamine oxidase inhibition)

The biotransformation of furaltadone and its metabolites involves interactions with enzyme systems, most notably monoamine oxidase (MAO). capes.gov.brnih.gov MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters. wikipedia.org The metabolite AMOZ has been shown to inhibit MAO activity. capes.gov.brnih.gov

In a study using pig hepatocytes, incubation with the AMOZ side-chain of furaltadone resulted in decreased monoamine oxidase activity, although at high dose levels with an IC50 of 3.7 mM. fao.orgcapes.gov.brnih.gov This inhibitory effect is significantly less potent than that of AOZ, the side-chain of furazolidone, which showed clear inhibition at concentrations 10,000-fold lower (IC50 0.5 µM). fao.orgcapes.gov.brnih.gov It is noteworthy that the presence of dimethylsulphoxide (DMSO) can markedly reduce the MAO-inhibiting effects of both AMOZ and AOZ. capes.gov.brnih.gov The gradual inhibition of monoamine oxidase is a mechanism of action for some nitrofurans, which involves binding to bacterial DNA.

The reduction of the nitro group of nitrofurans, potentially by microsomal reductases, can lead to the formation of highly reactive intermediates. tandfonline.com This reductive metabolism is a key step in the activation of these compounds. researchgate.net

Formation of Protein-Bound Metabolites in Non-Human Tissues

A critical aspect of furaltadone metabolism is the formation of protein-bound metabolites. anses.frcapes.gov.br Following administration, furaltadone is rapidly metabolized, and reactive metabolites are formed that can covalently bind to tissue macromolecules like proteins. anses.frresearchgate.net These protein-bound residues are much more stable and persistent than the parent drug, remaining in edible tissues for extended periods. frontiersin.orgcabidigitallibrary.org

Studies have demonstrated that the intact AMOZ side-chain can be released from these protein-bound metabolites through mild acid treatment. capes.gov.brnih.govresearchgate.net This characteristic is fundamental to the analytical methods used to detect the illegal use of furaltadone in food-producing animals. anses.frusda.gov The biotransformation of furaltadone in both pig hepatocytes and Salmonella typhimurium bacteria results in the formation of these protein-bound metabolites. capes.gov.brnih.gov There are no clear quantitative differences in the formation of protein-bound metabolites between furaltadone and furazolidone. capes.gov.brnih.gov

The presence of these tissue-bound residues is a significant concern as they can persist in animal products intended for human consumption. agriculturejournals.cz

In Vitro Metabolic Studies in Non-Human Cell Lines

In vitro studies using non-human cell lines are valuable tools for investigating the metabolic pathways of drugs like furaltadone. nih.gov These studies allow for a controlled environment to understand cellular and molecular mechanisms of biotransformation.

Comparative Metabolism Across Diverse Cell Culture Systems

Research on the related nitrofuran, furazolidone, in different cell lines such as Caco-2, HEp-2, and V79 has revealed that metabolic pathways can vary significantly between cell types. researchgate.netresearchgate.net All three cell lines were capable of producing a nitro-anion radical from furazolidone. researchgate.netresearchgate.net However, the extent of further metabolic breakdown differed. While V79 cells showed little further degradation, Caco-2 and HEp-2 cells extensively metabolized the compound, but with different end products. researchgate.netresearchgate.net

Specifically for furaltadone, studies using pig hepatocytes have been instrumental in elucidating its metabolic fate. capes.gov.brnih.gov These primary cells have shown that the major biotransformation pathway is the N-oxidation of the morpholino-ring. capes.gov.brnih.gov In contrast, incubation with Salmonella typhimurium TA 100 bacteria revealed a different primary metabolite, the open-chain cyano-metabolite. capes.gov.brnih.gov This highlights how different biological systems can metabolize the same compound through distinct pathways.

Investigation of Metabolic Intermediates and Reaction Products

In vitro studies have been crucial in identifying key metabolic intermediates of furaltadone. The N-oxide metabolite, formed in pig hepatocytes, was found to be stable and not further metabolized by either the hepatocytes or bacteria. capes.gov.brnih.gov This intermediate also tested negative in the Ames test for mutagenicity. capes.gov.brnih.gov

The formation of protein-bound adducts is a significant reaction product observed in in vitro systems. capes.gov.brnih.gov Both pig hepatocytes and Salmonella typhimurium have been shown to produce protein-bound metabolites of furaltadone. capes.gov.brnih.gov A key finding is that the intact AMOZ side-chain can be chemically released from these protein adducts under mild acidic conditions, a principle that underpins residue detection methods. capes.gov.brnih.gov

Furthermore, the inhibitory effect of the AMOZ side-chain on monoamine oxidase activity was quantified in pig hepatocytes, demonstrating a specific biochemical interaction of a furaltadone metabolite. capes.gov.brnih.gov

Role of Intracellular Components (e.g., glutathione) in Metabolic Processes

The metabolic transformation of furaltadone, like other nitrofurans, involves complex intracellular processes where non-enzymatic components, particularly glutathione (B108866) (GSH), play a crucial role in detoxification and modulation of metabolic pathways. The metabolism of nitrofurans is initiated by the reduction of the 5-nitro group, a process that can generate a series of highly reactive intermediates, including nitro-anion radicals and hydroxylamine (B1172632) derivatives. nih.govnih.gov These intermediates are capable of binding to cellular macromolecules, leading to cytotoxic effects.

Glutathione, an abundant intracellular tripeptide thiol, is a key agent in the cellular defense against reactive electrophiles and oxidative stress. nih.gov Studies on the related nitrofuran, furazolidone, provide significant insight into the protective role of GSH, which is likely analogous for furaltadone. In studies using pig hepatocytes, the presence of furazolidone led to an increase in intracellular oxidized glutathione (GSSG), indicating that GSH is actively involved in mitigating oxidative stress induced by the drug's metabolites. nih.gov A significant decrease in the levels of reduced glutathione (GSH) was observed only when its synthesis or regeneration was pharmacologically inhibited. nih.gov This suggests that under normal conditions, the cell's GSH pool is robust enough to counteract the oxidative challenge posed by the nitrofuran.

Further evidence highlights that GSH can directly interact with furaltadone metabolites. Research has shown that reduced glutathione can completely inhibit the mutagenic activity of furaltadone. deepdyve.com The mechanism likely involves the conjugation of GSH with the reactive intermediates of furaltadone metabolism, a process catalyzed by Glutathione S-transferases (GSTs), or through direct chemical reaction, leading to the formation of more stable, water-soluble conjugates that can be readily eliminated from the cell. semanticscholar.org This detoxification pathway prevents the reactive metabolites from binding to critical cellular targets like proteins and DNA. researchgate.net While direct studies on furaltadone-GSH conjugates are limited, the established role of GSH in detoxifying the closely related furazolidone supports its critical function in the metabolic processing of furaltadone. nih.govresearchgate.net

ComponentRole in Furaltadone MetabolismResearch Finding
Glutathione (GSH) Detoxification of reactive intermediates, protection against oxidative stress.Acts as a primary line of defense against cytotoxic and mutagenic effects. nih.govdeepdyve.com It is oxidized to GSSG during the detoxification of nitrofuran metabolites. nih.gov
Reactive Intermediates Nitro-anion radicals, hydroxylamine.Generated via the reduction of the 5-nitro group; these are the primary species that interact with intracellular components. nih.govnih.gov
Glutathione S-transferases (GSTs) Enzyme-catalyzed conjugation.Facilitates the conjugation of GSH to electrophilic furaltadone metabolites, enhancing their detoxification and excretion. semanticscholar.org

Stereoselective Metabolism of Furaltadone (R)-

Furaltadone is a chiral compound, existing as two enantiomers, (R)- and (S)-furaltadone. ontosight.ai The (R)-enantiomer is specifically designated as Levofuraltadone. nih.gov The three-dimensional arrangement of chiral drugs can significantly influence their interaction with enzymes and receptors, often leading to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other. ontosight.ainews-medical.net

The metabolism of many chiral drugs is mediated by cytochrome P450 (CYP) enzymes, which can exhibit a high degree of stereoselectivity. washington.edunih.gov For instance, in the case of the opioid methadone, the CYP2B6 enzyme preferentially metabolizes the (S)-enantiomer, while CYP2C19 shows a preference for the (R)-enantiomer. washington.edu This selectivity is due to differences in the binding affinity (Km) and maximum metabolic velocity (Vmax) of each enantiomer for the active site of the specific enzyme. washington.edu A similar phenomenon is observed with the proton pump inhibitor omeprazole, where CYP2C19 favors the 5-hydroxylation of R-omeprazole, and CYP3A4 favors the sulfoxidation of S-omeprazole. nih.gov

While the principle of stereoselective metabolism is well-established, specific research detailing the stereoselective metabolism of Furaltadone (R)- is not extensively documented in the public literature. The primary metabolic pathway for nitrofurans involves nitroreduction, which can be catalyzed by various nitroreductases found in both bacterial and mammalian cells. nih.gov It is plausible that these enzymes exhibit stereoselectivity toward the furaltadone enantiomers. However, studies identifying the specific enzymes responsible for the differential metabolism of (R)- and (S)-furaltadone and quantifying the kinetic differences are lacking.

The potential for stereoselective metabolism means that the pharmacokinetic and pharmacodynamic profiles of racemic furaltadone may differ from those of the individual enantiomers. Understanding the stereoselective metabolism of Furaltadone (R)- would be crucial for a complete characterization of its biotransformation and disposition.

ParameterDescriptionRelevance to Furaltadone (R)-
Enantiomers Stereoisomers that are non-superimposable mirror images.Furaltadone exists as (R)- and (S)-enantiomers. ontosight.ai
Stereoselectivity Preferential metabolic processing of one enantiomer over the other.Expected for furaltadone due to its chiral nature, but specific studies are not widely available.
Cytochrome P450 (CYP) Enzymes A major family of enzymes involved in drug metabolism.Known to exhibit stereoselectivity for many chiral drugs; their specific role in furaltadone's stereoselective metabolism is yet to be fully elucidated. washington.edunih.gov
Nitroreductases Enzymes that reduce nitro groups.The primary enzymes in nitrofuran metabolism; may exhibit stereoselectivity. nih.gov

Environmental Fate and Ecotoxicological Research on Furaltadone R

Degradation Kinetics and Pathways in Environmental Compartments

The transformation and breakdown of Furaltadone (B92408) in the environment are governed by several key processes, including the action of sunlight, microbial activity, and chemical reactions with water.

Photolysis, or degradation by light, is a primary pathway for the breakdown of Furaltadone in aquatic environments. nih.govuc.pt Research indicates that direct photolysis is the dominant degradation mechanism for this compound when exposed to sunlight. nih.gov

Studies investigating the aquatic photochemical degradation of nitrofuran antibiotics, including Furaltadone, have determined that the process can be quite rapid. nih.gov The half-life for direct photolysis in mid-summer at a latitude of 45° N has been calculated to be between 0.080 and 0.44 hours. nih.gov This rapid degradation via direct sunlight significantly outweighs indirect photochemical processes, such as reactions with reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which have much longer calculated half-lives of 120-1900 hours and 74-82 hours, respectively. nih.gov

The major photodegradation product identified in these studies is nitrofuraldehyde. nih.gov This product is itself photolabile and can undergo further breakdown, producing nitrous acid. The formation of this acid can, in turn, catalyze the photodegradation of the parent Furaltadone, leading to an autocatalytic effect. nih.gov However, it was noted that natural waters possess a buffering capacity that can mitigate this acid formation. nih.gov

Table 1: Photodegradation Half-Life of Furaltadone

Degradation ProcessCalculated Half-LifeConditionsSource
Direct Photolysis0.080 - 0.44 hoursMid-summer, 45° N Latitude nih.gov
Indirect Photolysis (via ¹O₂)120 - 1900 hoursEnvironmentally relevant concentrations nih.gov
Indirect Photolysis (via •OH)74 - 82 hoursEnvironmentally relevant concentrations nih.gov

Biodegradation involves the breakdown of substances by microorganisms and is a critical process in soil and sediment. This can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions. enviro.wiki While specific studies on the biodegradation of Furaltadone are limited, general principles and research on other pharmaceuticals provide insight into its likely behavior.

Under aerobic conditions, microbial degradation of pharmaceuticals can be relatively rapid, with half-lives for some compounds ranging from 1 to 18 days. nih.gov The process typically involves microorganisms using the organic compound as a source of carbon. aropha.com

Conversely, degradation under anaerobic conditions is often significantly slower. nih.gov For instance, studies on other pharmaceutical compounds have shown that while over 90% of a substance can be degraded aerobically within days, only a small fraction (18-24%) may be lost anaerobically over a month. nih.gov Anaerobic biodegradation is a recognized pathway for various pollutants in anoxic environments like sediments and aquifers, but it is often a slower process compared to aerobic degradation. researchgate.net The feasibility and rate of anaerobic degradation can be highly dependent on the specific sediment properties, such as organic carbon content. europa.eu

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Several sources indicate that Furaltadone is susceptible to hydrolysis. tandfonline.com The stability of nitrofuran compounds is known to be influenced by their chemical structure, particularly the side chain. tandfonline.com

Furaltadone is noted to have a short half-life and is generally unstable, which has complicated pharmacokinetic studies. tandfonline.commdpi.com Laboratory guidance for handling the compound recommends desiccated storage to prevent hydrolysis. The parent molecules of nitrofurans are known to be metabolized rapidly, with in vivo stability lasting only a few hours, a process that involves hydrolysis. r-biopharm.com While detailed kinetic studies on the hydrolysis of Furaltadone as a function of pH and temperature are not widely available, the collective evidence points to its relative instability in aqueous solutions.

Aerobic and Anaerobic Biodegradation in Soil and Sediment Systems

Environmental Distribution and Mobility Studies

The potential for Furaltadone to move through the environment is determined by its tendency to leach through soil and its adsorption or desorption from soil and sediment particles.

Soil leaching is the process by which water-soluble substances are washed out from soil by rain or irrigation water. The potential for a chemical to leach is a significant environmental concern as it can lead to the contamination of groundwater. ohio.gov

Research involving soil column leaching tests has indicated that Furaltadone has the potential to leach through soil. scribd.com A compound's leaching potential is influenced by various factors, including the properties of the soil itself. ohio.gov For example, soils with high permeability, such as sandy and gravelly soils, generally have a higher leaching potential than soils with higher clay content. ohio.govwur.nl The presence of drainage systems, such as field tiles, can also increase the risk of a substance leaching into surface waters. ohio.gov Research on stabilized soils has shown that very low permeability can restrict water movement, thereby minimizing the potential for leaching. britpave.org.uk

Adsorption is the process by which a chemical binds to the surface of soil particles, while desorption is the release of the bound chemical back into the soil solution. csic.es This behavior is crucial for predicting a compound's mobility and fate in the environment. nih.gov Standardized methods, such as the OECD Test Guideline 106, exist to estimate the adsorption/desorption behavior of chemicals in different soil types. oecd.orgoecd.org

The adsorption and desorption of organic compounds in soil are often described by the Freundlich equation, which relates the concentration of the chemical in the solution to the amount adsorbed onto the soil. nih.govscielo.br Key soil properties that influence these processes include organic carbon content, clay content, soil texture, and pH. oecd.org

While specific studies detailing the Freundlich adsorption constants (Kf) or distribution coefficients (Kd) for Furaltadone were not found in the reviewed literature, research on other herbicides shows that these values can vary significantly depending on soil type. nih.gov For many organic contaminants, sorption to soil particles can limit their bioavailability and mobility. csic.es The lack of specific adsorption-desorption data for Furaltadone highlights an area for future research to fully characterize its environmental transport potential.

Soil Leaching Potential

Bioconcentration and Bioaccumulation in Non-Target Organisms

Bioconcentration is the process where a chemical is absorbed by an organism directly from the surrounding environment, leading to a higher concentration in the organism than in the environment. d-nb.info Bioaccumulation is a broader term that includes the uptake of a chemical from all sources, including food and sediment. d-nb.infonih.gov These processes are of significant concern for persistent and bioaccumulative substances, as they can lead to the transfer of contaminants through the food chain. researchgate.netwa.gov The potential for a substance to bioaccumulate is often related to its hydrophobicity. nih.gov For veterinary medicinal products, a substance is considered to meet the bioaccumulation criterion if its bioconcentration factor (BCF) in aquatic species exceeds 2000. europa.eu

Uptake and Accumulation in Aquatic Macrophytes (e.g., Ulva lactuca)

Aquatic macrophytes, as primary producers, can absorb and accumulate various chemical substances from water and sediment. frontiersin.org The green macroalga Ulva lactuca has been identified as a species capable of accumulating the nitrofuran antibiotic furaltadone. researchgate.netresearchgate.net Studies have demonstrated that U. lactuca takes up furaltadone from the water column, with internal concentrations reaching significant levels. researchgate.net

In one study, the accumulation of furaltadone in U. lactuca was measured, with internal concentrations recorded as high as 18.84 μg g⁻¹ wet weight (WW). researchgate.net The uptake of the antibiotic also had a discernible impact on the macroalga's growth. When exposed to different concentrations of furaltadone, U. lactuca exhibited growth impairment. A therapeutic concentration of 32 μg mL⁻¹ resulted in a more significant growth reduction (87.5%) compared to a prophylactic concentration of 16 μg mL⁻¹ (58% reduction). researchgate.net This demonstrates a dose-dependent effect of furaltadone on this non-target organism. researchgate.net The ability of macroalgae to accumulate substances like furaltadone is a critical factor in understanding the environmental fate of such contaminants, as these primary producers form the base of many aquatic food webs. researchgate.net

Research Findings on Furaltadone Uptake by Ulva lactuca
ParameterFindingSource
Maximum Internal Concentration18.84 μg g⁻¹ WW researchgate.net
Growth Reduction (16 μg mL⁻¹ exposure)58% researchgate.net
Growth Reduction (32 μg mL⁻¹ exposure)87.5% researchgate.net

Role of Biomonitors in Environmental Contamination Assessment

Biomonitoring involves using organisms to assess environmental contamination. mdpi.com Organisms used for this purpose, known as biomonitors, can accumulate pollutants and provide a time-integrated measure of the bioavailability of contaminants in an ecosystem. frontiersin.orgmdpi.com Aquatic plants, including macroalgae, are recognized as effective biomonitors due to their capacity to absorb and accumulate chemicals from their environment. frontiersin.org

Given its demonstrated ability to take up and accumulate furaltadone, Ulva lactuca has been proposed as a suitable biomonitor for detecting nitrofuran contamination in marine and estuarine environments. researchgate.netresearchgate.net The use of such biomonitors is advantageous as it can be a low-cost, effective, and environmentally safe way to conduct long-term monitoring of pollutants. mdpi.com The development of new analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for determining the presence of furaltadone residues in unconventional matrices like U. lactuca. researchgate.net The successful application of these methods, with validated limits of decision (CCα) and detection capability (CCβ), supports the inclusion of this macroalga in field surveys for assessing water quality and the presence of banned veterinary drugs. researchgate.netresearchgate.net

Transformation Product Elucidation and Characterization in Environmental Systems

The environmental fate of pharmaceuticals like furaltadone is not only determined by their persistence but also by the formation of transformation products (TPs), which can result from processes like photolysis and hydrolysis. unibas.itmdpi.com These TPs may have their own toxicological properties, making their identification and characterization crucial for a complete environmental risk assessment. ru.nl

Research into the photochemical transformation of furaltadone in aquatic systems has shown that photolysis is a primary degradation pathway, with hydrolysis having an insignificant effect. unibas.it Studies using simulated solar conditions revealed that the degradation rate is influenced by the type of water, with decomposition occurring faster in seawater compared to river, lake, or distilled water. unibas.it This suggests that constituents within natural waters play a role in the photodegradation process. unibas.it High-resolution mass spectrometry has been employed to identify the TPs formed during furaltadone photolysis. unibas.it The main transformation pathways identified include the cleavage of the N-N single bond, the opening of the heterocyclic ring, and hydroxylation. unibas.it

Identified Transformation Pathways of Furaltadone in Aquatic Systems
Transformation ProcessIdentified PathwaySource
PhotolysisN-N single bond cleavage unibas.it
Heterocyclic ring opening unibas.it
Hydroxylation unibas.it
HydrolysisInsignificant degradation pathway unibas.it

Mechanisms of Antimicrobial Action and Resistance to Furaltadone R

Molecular Mechanisms of Furaltadone (B92408) (R)- Antibacterial Activity

The antibacterial action of Furaltadone (R)- is not directed at a single target but rather involves the disruption of several vital bacterial processes. This broad-spectrum activity is a hallmark of the nitrofuran class.

Furaltadone (R)- and other nitrofurans are considered prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effects. researchgate.net This activation is a reductive process catalyzed by bacterial nitroreductases. researchgate.netmdpi.com Once reduced, the drug is converted into highly reactive electrophilic intermediates. researchgate.net These intermediates are non-specific in their targets and can attack a variety of bacterial components. researchgate.net

Key biochemical processes disrupted by activated Furaltadone (R)- include:

DNA Damage: The reactive metabolites of nitrofurans can cause damage to bacterial DNA, leading to strand breaks. researchgate.netontosight.ai This interference with the genetic material inhibits essential processes like replication and transcription.

Protein Synthesis Inhibition: The electrophilic intermediates can attack ribosomal proteins, leading to the complete inhibition of protein synthesis. researchgate.net This halts the production of enzymes and structural proteins necessary for bacterial survival.

Interference with Metabolic Pathways: Nitrofurans can disrupt various metabolic pathways within the bacterial cell. For instance, they can interfere with folate metabolism, which is crucial for the synthesis of nucleic acids and certain amino acids. nih.gov

The multi-targeted nature of Furaltadone (R)-'s action is a significant factor in its effectiveness and the relatively low rate of acquired resistance. wikipedia.org

The 5-nitrofuran ring is the "warhead" of Furaltadone (R)- and is essential for its antimicrobial activity. mdpi.comnih.govwikipedia.org The antimicrobial efficacy is largely dependent on the rapid reduction of the 5-nitro group by bacterial enzymes. researchgate.net This reduction leads to the formation of redox-active intermediates, including hydroxylamine (B1172632) adducts, which are lethal to the bacterial cell. researchgate.net

The process can be summarized as follows:

Furaltadone (R)- enters the bacterial cell.

Bacterial nitroreductases, which are flavoproteins, catalyze the reduction of the 5-nitro group. researchgate.net

This reduction generates highly reactive and cytotoxic intermediates.

These intermediates indiscriminately attack multiple cellular targets, including DNA, ribosomal proteins, and metabolic enzymes, leading to bacterial cell death. researchgate.netontosight.ai

It is this cascade of events, initiated by the reduction of the nitrofuran moiety, that underpins the potent antibacterial effect of Furaltadone (R)-.

Interference with Bacterial Biochemical Processes

Mechanisms of Acquired Antimicrobial Resistance to Nitrofuran Compounds

While resistance to nitrofurans like Furaltadone (R)- is not as widespread as with some other antibiotic classes, bacteria have evolved several mechanisms to counteract their effects. wikipedia.org

The primary mechanism of resistance to nitrofurans involves the enzymatic modification and inactivation of the drug. nih.gov This is most commonly achieved through mutations in the genes encoding the nitroreductase enzymes responsible for activating the prodrug. nih.gov

Mutations in Nitroreductase Genes: Studies on furazolidone-resistant Escherichia coli have shown that a significant percentage of resistant mutants have mutations in the nfsA and nfsB genes, which code for nitroreductases. nih.gov These mutations can lead to the production of enzymes with reduced or no activity, preventing the conversion of the nitrofuran into its toxic intermediates. nih.gov

Chemical Alterations: Bacteria can produce enzymes that chemically alter the antibiotic molecule, for example, through acetylation or phosphorylation, rendering it unable to bind to its target. nih.gov

Another strategy for resistance is the alteration of the drug's cellular targets. nih.gov Since nitrofurans have multiple targets, this mechanism is less common but can still contribute to reduced susceptibility.

Target Modification: Bacteria can modify the binding sites of the antibiotic, such as ribosomal proteins or DNA gyrase, through mutations. researchgate.net This reduces the affinity of the activated drug for its target, diminishing its inhibitory effect. nih.gov

Target Protection: Some bacteria have developed mechanisms to protect the antibiotic's target. For example, specific proteins can bind to the target site, preventing the antibiotic from accessing it. researchgate.net

Controlling the entry of the antibiotic into the cell is another effective resistance strategy.

Decreased Permeability: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. nih.gov Mutations that lead to the loss or alteration of porin channels, which are protein channels that allow the passage of molecules like nitrofurans, can significantly reduce the uptake of the drug. For instance, alterations in the outer membrane proteins OmpA and OmpW have been observed in furazolidone-resistant E. coli. nih.gov

Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pumps. These are transport proteins that recognize and expel a wide range of compounds, preventing them from reaching their intracellular targets and accumulating to toxic concentrations. d-nb.info The OqxAB efflux pump, for example, has been shown to confer resistance to nitrofurantoin (B1679001). d-nb.info

Efflux Pump Systems and Multidrug Resistance (MDR) Phenotypes

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antibiotics, from the cell. nih.govfrontiersin.orgnih.govnih.gov This mechanism reduces the intracellular concentration of the antimicrobial agent, preventing it from reaching its target and thereby conferring resistance. frontiersin.orgnih.gov The overexpression of efflux pumps is a significant contributor to multidrug resistance (MDR), a phenotype where a bacterium is resistant to multiple classes of antibiotics. mdpi.com

Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) family, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily. micropspbgmu.ru The RND family is particularly prominent in Gram-negative bacteria and often forms tripartite systems that span the inner membrane, periplasm, and outer membrane, enabling the direct expulsion of substrates to the extracellular environment. nih.govmdpi.commicropspbgmu.ru

In the context of nitrofuran resistance, the OqxAB efflux pump, a member of the RND family, has been identified as a key player. researchgate.netnih.govresearchgate.net Originally found on a plasmid in Escherichia coli, the oqxAB gene complex can confer resistance to a range of compounds, including quinolones, tigecycline, and nitrofurantoin. researchgate.netnih.govnih.gov Research has shown that the OqxAB pump also recognizes other nitrofurans, including furaltadone, as substrates. researchgate.net The expression of the oqxAB operon can be regulated by transcriptional regulators such as RamA and RarA. researchgate.netresearchgate.net The presence and overexpression of the OqxAB efflux pump contribute to the MDR phenotype in clinical isolates of Enterobacteriaceae, including Klebsiella pneumoniae and E. coli. researchgate.netresearchgate.netnih.gov

Table 1: Efflux Pumps Associated with Furaltadone (R)- Resistance and MDR Phenotypes
Efflux Pump SystemPump FamilyBacterial SpeciesSubstratesReference
OqxABRNDEscherichia coli, Klebsiella pneumoniaeFuraltadone, Nitrofurantoin, Quinoxalines, Quinolones, Tigecycline, Chloramphenicol researchgate.netnih.gov
AcrAB-TolCRNDEscherichia coliVarious drugs (potential for nitrofuran efflux) researchgate.netnih.gov

Horizontal Gene Transfer (HGT) and Resistance Dissemination

Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antimicrobial resistance genes among bacterial populations, including between different species. nih.govfrontiersin.orguconn.edubiorxiv.org This process involves the transfer of genetic material through mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. nih.govuconn.edubiorxiv.org

While resistance to nitrofurans can arise from spontaneous mutations in chromosomal genes, the role of HGT in spreading resistance is increasingly recognized, particularly through the dissemination of efflux pump genes. frontiersin.orgnih.gov The genes encoding the OqxAB efflux pump (oqxAB), which confers resistance to furaltadone, are frequently located on plasmids. researchgate.netnih.gov These plasmids, often flanked by insertion sequences like IS26, can be transferred between bacteria via conjugation, facilitating the spread of resistance. frontiersin.orgresearchgate.netasm.org The co-location of oqxAB with other resistance genes on the same plasmid can lead to the simultaneous transfer of resistance to multiple antibiotic classes, contributing to the emergence of multidrug-resistant strains. frontiersin.orgresearchgate.net The dissemination of such plasmids in environments like food production can pose a significant public health risk. uconn.eduhku.hk

Table 2: Mobile Genetic Elements Involved in Furaltadone (R)- Resistance Dissemination
Mobile Genetic ElementResistance Gene(s)Mechanism of TransferAssociated PhenotypeReference
Plasmids (e.g., pOLA52)oqxABConjugationResistance to furaltadone, nitrofurantoin, quinolones researchgate.netnih.gov
Insertion Sequences (e.g., IS26)Flank oqxAB genes, facilitating mobilizationTranspositionDissemination of MDR regions researchgate.net

Role of Nitroreductases in Resistance Development

The antimicrobial activity of nitrofurans, including furaltadone, is dependent on their activation within the bacterial cell. This activation is catalyzed by bacterial nitroreductases, which reduce the nitro group of the compound to form highly reactive electrophilic intermediates. nih.govscribd.comla.gov These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes and ultimately cell death. scribd.comla.govmsdvetmanual.com

A primary mechanism of resistance to nitrofurans involves the inactivation of these activating enzymes. nih.govscribd.commcmaster.caresearchgate.net In many bacteria, particularly Escherichia coli, two key oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for the reduction of nitrofurans. nih.govmcmaster.caresearchgate.net Mutations, including point mutations, frameshifts, and insertions of mobile genetic elements within the nfsA and nfsB genes, can lead to the production of non-functional or truncated nitroreductases. nih.govresearchgate.netcivilica.com The loss of nitroreductase activity prevents the activation of the nitrofuran prodrug, resulting in resistance. nih.govresearchgate.net Studies have shown that resistance often develops in a stepwise manner, with an initial mutation in nfsA leading to a first step of resistance, followed by a subsequent mutation in nfsB in the nfsA-mutant background, which confers a higher level of resistance to compounds like furazolidone (B1674277) and nitrofurazone (B1679002). nih.govmcmaster.ca This mechanism has also been implicated in resistance to furaltadone.

Table 3: Nitroreductase Genes and Their Role in Furaltadone (R)- Resistance
GeneEnzymeFunction in Susceptible StrainsMechanism of ResistanceReference
nfsAOxygen-insensitive nitroreductase AMajor enzyme for the activation of nitrofurans.Loss-of-function mutations (point mutations, insertions) prevent drug activation, leading to first-step resistance. hku.hknih.govresearchgate.net
nfsBOxygen-insensitive nitroreductase BMinor enzyme for the activation of nitrofurans.Loss-of-function mutations in an nfsA mutant background lead to higher levels of resistance. nih.govmcmaster.caresearchgate.net

Evolutionary Dynamics of Nitrofuran Resistance in Bacterial Populations

The evolution of antibiotic resistance in bacterial populations is a complex process influenced by factors such as mutation rates, the fitness costs associated with resistance mutations, and the selective pressure exerted by the antibiotic. biorxiv.orgsib.swisskuleuven.be For nitrofurans like nitrofurantoin, resistance has been observed to evolve relatively slowly, and resistant mutants are often rare. nih.govmsdvetmanual.comresearchgate.net This is partly attributed to the fact that high-level resistance often requires sequential mutations in multiple genes, such as nfsA and nfsB. nih.govresearchgate.net

Laboratory evolution studies have provided insights into the evolutionary trajectories leading to nitrofuran resistance. researchgate.netnih.gov These studies suggest that the evolutionary landscape for nitrofuran resistance may be constrained, leading to reproducible evolutionary paths in different bacterial populations. researchgate.netnih.gov However, the dynamics can be context-dependent, influenced by the specific bacterial species, the presence of other stressors, and the treatment regimen. biorxiv.org

Convergent Evolution of Resistance Mechanisms

Convergent evolution in antibiotic resistance refers to the independent evolution of similar resistance mechanisms in different bacterial lineages or species when subjected to the same selective pressure. nih.govnih.govencyclopedia.pub This phenomenon suggests that there are limited evolutionary pathways to developing resistance to a particular antibiotic. Laboratory evolution experiments with various antibiotics have demonstrated that despite diverse starting points, similar mutations and resistance mechanisms often emerge under antibiotic selection. nih.gov For instance, mutations in specific genes or pathways that confer resistance to one drug may repeatedly appear in independent evolutionary experiments. While the concept of convergent evolution is well-established in antibiotic resistance, specific research detailing convergent evolutionary pathways leading to Furaltadone (R)- resistance is not extensively documented. However, the consistent finding of mutations in nfsA and nfsB across different nitrofuran-resistant isolates suggests a degree of convergent evolution at the gene level for this class of antibiotics. nih.govresearchgate.net

Collateral Sensitivity in Multidrug Combinations

The evolution of resistance to one antibiotic can sometimes lead to increased susceptibility to another, a phenomenon known as collateral sensitivity. nih.govnih.govplos.org This evolutionary trade-off presents a potential strategy for designing antibiotic treatment regimens that can mitigate the development of resistance. nih.govnih.gov Laboratory evolution studies have systematically mapped collateral sensitivity networks for various bacteria and antibiotics. nih.govnih.gov

Research has shown that mutations conferring resistance to certain antibiotics can result in collateral sensitivity to furaltadone. For example, a study involving the laboratory evolution of E. coli demonstrated that mutations in the ompF gene, which encodes an outer membrane porin, led to resistance to several antibiotics but also resulted in collateral sensitivity to furaltadone. nih.gov This suggests that the genetic changes conferring resistance to one drug can inadvertently make the bacteria more vulnerable to the action of furaltadone.

Table 4: Examples of Collateral Sensitivity to Furaltadone (R)-
Gene with Resistance MutationPrimary Resistance ToCollateral Sensitivity ToBacterial SpeciesReference
ompFChloramphenicol, Rifampicin, Cefmetazole, Aztreonam, Carbenicillin, Norfloxacin, Mecillinam, TetracyclineFuraltadoneEscherichia coli nih.gov

Comparative Resistance Profiles within the Nitrofuran Class

The nitrofuran class includes several compounds such as furaltadone, nitrofurantoin, furazolidone, and nitrofurazone. nih.govscribd.commsdvetmanual.commdpi.com While they share a common nitrofuran ring, structural differences in their side chains can influence their activity and resistance profiles. scribd.com A key characteristic within this class is the high degree of cross-resistance. msdvetmanual.com Bacteria that develop resistance to one nitrofuran are often resistant to others as well. msdvetmanual.com This is largely because the primary resistance mechanism, the inactivation of nitroreductases, affects the activation of all compounds in this class. nih.govmsdvetmanual.com

However, subtle differences in susceptibility can exist. For instance, studies comparing the minimum inhibitory concentrations (MICs) of different nitrofurans against bacterial isolates have been conducted. One such study on broiler chickens showed high levels of resistance to nitrofurantoin (100%), nitrofurazone (98.5%), and furaltadone (97.8%) in intestinal Enterobacteriaceae isolates, indicating extensive cross-resistance. uconn.edu Another study comparing nitrofurantoin and furazidin against E. coli found that the MIC values for furazidin were generally lower than for nitrofurantoin, suggesting potential differences in potency. encyclopedia.pub The OqxAB efflux pump has been shown to confer resistance to both nitrofurantoin and furaltadone, further contributing to cross-resistance profiles. researchgate.net

Table 5: Comparative Resistance Data for Nitrofurans
Nitrofuran CompoundBacterial SpeciesObserved Resistance ProfileKey FindingsReference
FuraltadoneEnterobacteriaceae (from broilers)97.8% resistanceHigh level of cross-resistance with other nitrofurans. uconn.edu
NitrofurantoinEnterobacteriaceae (from broilers)100% resistanceHigh level of cross-resistance with other nitrofurans. uconn.edu
FurazolidoneEscherichia coliResistance develops via mutations in nfsA and nfsB.Shares resistance mechanisms with other nitrofurans. nih.gov
NitrofurazoneEnterobacteriaceae (from broilers)98.5% resistanceHigh level of cross-resistance with other nitrofurans. uconn.edu

Residue Science and Monitoring of Furaltadone R in the Food Chain

Formation and Persistence of Protein-Bound Furaltadone (B92408), (R)- Metabolite Residues (e.g., AMOZ)

Furaltadone, like other nitrofurans, is rapidly metabolized in animals, and the parent drug is typically undetectable in tissues within a short period after administration. researchgate.netanses.fr However, reactive metabolites are formed that covalently bind to tissue macromolecules, particularly proteins. anses.frmdpi.comacs.org This binding results in the formation of stable, persistent residues that can remain in edible tissues for several weeks to months. mdpi.comacs.orgresearchgate.net

The primary and marker metabolite for furaltadone is 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ). tandfonline.comanses.fr The formation of protein-bound AMOZ is a key reason why monitoring for the parent compound is ineffective for detecting the illegal use of furaltadone. anses.fr Studies have shown that even after the parent drug is no longer detectable, AMOZ remains covalently bound to proteins and can be detected for extended periods. researchgate.net For instance, research has demonstrated the persistence of AMOZ in poultry muscle, liver, and gizzard for several weeks following the withdrawal of furaltadone treatment. researchgate.net The stability of these protein-bound residues makes them excellent markers for surveillance and regulatory control. anses.fr

The release of the AMOZ side-chain from these protein-bound residues can be achieved under mild acidic conditions, a crucial step in the analytical procedures for its detection. acs.orgnih.gov It has also been noted that the free AMOZ side-chain can be absorbed and may possess toxicological properties, although it is considered less of a concern than the metabolite of furazolidone (B1674277), AOZ. fao.orgresearchgate.net

Depletion Kinetics of Furaltadone, (R)- Metabolites in Edible Non-Human Tissues

The rate at which furaltadone metabolites are eliminated from animal tissues, known as depletion kinetics, is a critical factor in determining appropriate withdrawal periods and for understanding the long-term risk of residue exposure. While the parent furaltadone is cleared quickly, its protein-bound metabolite, AMOZ, exhibits much slower depletion rates. researchgate.net

Studies have investigated the depletion of AMOZ in various edible tissues of different species. For example, in poultry, AMOZ has been shown to persist for several weeks after treatment cessation. researchgate.net One study found that three weeks after withdrawing a feed medicated with furaltadone, AMOZ concentrations were 270 μg/kg in meat, 80 μg/kg in liver, and 331 μg/kg in gizzard. researchgate.net Another study highlighted that the gizzard could be a preferred tissue for monitoring nitrofuran residues in poultry due to its ability to retain higher concentrations of metabolites for longer periods. scielo.br

In eggs from treated poultry, AMOZ was found to be more persistent than the parent compound and could be detected in both yolk and egg white for three weeks after treatment was stopped. acs.org The depletion of AMOZ has also been studied in aquatic species, with residues persisting for over 56 days in shrimp muscle. pmarketresearch.com The slow depletion of these bound residues underscores the importance of long-term monitoring even after suspected illegal use. researchgate.net

Table 1: Depletion of Furaltadone Metabolite (AMOZ) in Various Tissues

Development and Validation of Multi-Residue Methods for Nitrofuran Metabolites

To effectively monitor for the illegal use of furaltadone and other nitrofurans, robust and sensitive analytical methods are essential. jfda-online.com The analytical strategy for nitrofuran surveillance is based on the detection of their stable and persistent metabolites. acs.orgnih.gov This typically involves a multi-step process:

Acid Hydrolysis: The tissue sample is treated with a mild acid to release the covalently bound metabolites from the proteins. nih.govbibliotekanauki.pl

Derivatization: The released metabolites are then derivatized, often with 2-nitrobenzaldehyde (B1664092) (NBA), to form stable derivatives that are more amenable to chromatographic analysis. nih.govbibliotekanauki.pl

Extraction and Clean-up: The derivatized metabolites are extracted from the sample matrix and purified to remove interfering substances. jfda-online.comnih.gov

Detection: The final detection and quantification are typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). jfda-online.comnih.govbibliotekanauki.pl

Numerous multi-residue methods have been developed and validated for the simultaneous determination of the four main nitrofuran metabolites: AMOZ, AOZ (from furazolidone), AHD (from nitrofurantoin), and SEM (from nitrofurazone). jfda-online.comnih.govbibliotekanauki.plnih.gov These methods are validated according to international guidelines, such as those from the European Commission, to ensure they meet specific performance criteria for accuracy, precision, selectivity, and sensitivity. nih.govbibliotekanauki.pl Recent advancements have focused on developing more rapid methods, such as using microwave-assisted derivatization, to reduce laboratory turnaround times. nih.gov

Surveillance and Monitoring Programs for Furaltadone, (R)- Residues

Due to the ban on furaltadone in food-producing animals, many countries have implemented national surveillance and monitoring programs to detect its illegal use. pmarketresearch.comfao.orgpublications.gc.ca These programs are crucial for protecting public health and ensuring compliance with food safety regulations. r-biopharm.compmarketresearch.com

Regulatory bodies such as the European Food Safety Authority (EFSA) network, the U.S. Food and Drug Administration (FDA), and China's Ministry of Agriculture and Rural Affairs mandate testing for nitrofuran residues. pmarketresearch.com In the European Union, a Reference Point for Action (RPA) of 0.5 µg/kg has been established for nitrofuran metabolites, including AMOZ, in food of animal origin. nih.gov Any food product found to contain residues at or above this level is considered non-compliant and is not permitted to enter the food chain.

These surveillance programs involve the routine testing of a wide range of food products, including meat, poultry, seafood, eggs, and honey. pmarketresearch.compublications.gc.ca Data from these programs, such as the EU's Rapid Alert System for Food and Feed (RASFF), have shown persistent issues with nitrofuran residues in both domestically produced and imported foods, highlighting the ongoing need for vigilant monitoring. pmarketresearch.com

Identification of Marker Residues for Regulatory Control

As previously discussed, the rapid metabolism of the parent nitrofuran drugs makes them unsuitable for monitoring purposes. anses.fr Consequently, their stable, tissue-bound metabolites have been identified as the most effective marker residues for regulatory control. anses.fr For furaltadone, 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) is the designated marker residue. researchgate.net

The selection of AMOZ as a marker residue is based on its unique chemical structure, which is directly derived from the furaltadone side-chain, and its long persistence in edible tissues. researchgate.netanses.fr The presence of AMOZ in a food sample is considered unequivocal evidence of the illegal use of furaltadone. mdpi.com Regulatory methods are therefore specifically designed and validated to detect and quantify AMOZ at very low levels. jfda-online.com

Impact of Analytical Method Performance on Residue Detection and Compliance

The performance of the analytical methods used for residue detection is a critical factor in the effectiveness of surveillance programs and the enforcement of regulatory compliance. jfda-online.combibliotekanauki.pl The ability of a method to reliably detect and quantify AMOZ at or below the established RPA is paramount.

Key performance parameters for these analytical methods include:

Decision Limit (CCα): The concentration at and above which it can be decided with a certain statistical certainty that a sample is non-compliant. nih.govbibliotekanauki.pl

Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specified statistical certainty. nih.govbibliotekanauki.pl

The validation of these methods in accordance with guidelines like the Commission Decision 2002/657/EC ensures that they are "fit for purpose" and can produce legally defensible results. nih.govbibliotekanauki.pl For example, a validated LC-MS/MS method for nitrofuran metabolites in bovine urine reported a CCα for AMOZ between 0.11 and 0.34 μg/kg and a CCβ between 0.13 and 0.43 μg/kg, demonstrating its suitability for regulatory control. nih.gov

The continuous improvement of analytical methods, such as the development of more sensitive and rapid techniques, enhances the ability of laboratories to detect even trace amounts of furaltadone residues, thereby strengthening the enforcement of its ban and safeguarding the food supply. nih.gov

Table 2: Compound Names

Historical Trajectories and Socio Scientific Context of Furaltadone R Research

Early Research and Historical Applications of Furaltadone (B92408) (R)-

Furaltadone, a synthetic nitrofuran antibiotic, was first patented in 1957. wikipedia.org It was introduced to the U.S. market in 1959 under the trade name Altafur by Eaton Laboratories. wikipedia.org Initial research, such as the work by Kefauver, Paberzs, and McNamara in October 1958, identified it as a potentially effective agent for the oral treatment of systemic bacterial infections under the name "Furmethonol". wikipedia.org

Early applications of furaltadone were primarily in human and veterinary medicine. In human medicine, it was used as an antibiotic for urinary tract infections and as an antiprotozoal. wikipedia.orgnih.gov Clinical trials in the early 1960s explored its use in general practice for various infections. nih.gov It was also used topically, as the hydrochloride salt, for treating ear disorders. nih.govdrugbank.com

In veterinary medicine, furaltadone saw significant use, particularly for the treatment of poultry. wikipedia.org It was administered to chickens and other livestock to combat bacterial infections, often by adding it to their feed or drinking water. nih.govmedchemexpress.com Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria made it a popular choice for treating and preventing diseases in food-producing animals. ontosight.ai

Evolution of Scientific Understanding of Furaltadone (R)- and Related Nitrofuran Compounds

The scientific understanding of furaltadone and other nitrofurans has evolved significantly since their introduction. e-elgar.com Initially valued for their antibacterial efficacy, concerns about their safety emerged over time. wikipedia.orgresearchgate.net

A critical turning point was the discovery that nitrofurans are prodrugs, meaning they are metabolized into active, and potentially harmful, compounds within the body. plos.org Research revealed that furaltadone is rapidly metabolized, and the parent drug is often undetectable in tissues shortly after administration. researchgate.netanses.fr Instead, its metabolites, particularly 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), bind to proteins and can persist in edible tissues for weeks. researchgate.netanses.fr This finding was crucial because it meant that monitoring for the parent drug alone was insufficient to ensure food safety. researchgate.net

Subsequent studies focused on the toxicological properties of these metabolites. anses.fr Evidence mounted that furaltadone and its metabolites have genotoxic and carcinogenic properties. wikipedia.orgresearchgate.netfao.org This understanding shifted the scientific focus from the therapeutic benefits of the parent compound to the long-term health risks associated with its residues in food products. researchgate.net The mechanism of action was identified as the damage of bacterial DNA, which inhibits protein and nucleic acid synthesis. ontosight.ai This understanding of how nitrofurans work at a molecular level also contributed to the concerns about their potential to cause genetic damage in consumers. ontosight.ai

The evolution of scientific knowledge about nitrofurans can be summarized in the following key stages:

Initial Discovery and Application: Focus on antibacterial efficacy and therapeutic use.

Metabolism and Residue Identification: Discovery of stable, tissue-bound metabolites like AMOZ.

Toxicological Assessment: Identification of carcinogenic and genotoxic risks associated with the metabolites.

Mechanism of Action: Understanding of DNA damage as the basis for both antibacterial action and toxicity.

Historical Development of Analytical Techniques for Nitrofuran Monitoring

The evolution of scientific understanding of nitrofuran risks necessitated the development of increasingly sensitive and specific analytical methods for their detection. fao.orgscielo.br

Early methods for monitoring nitrofuran use focused on detecting the parent drugs. fao.org Techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection were used. fao.org However, these methods had limitations, including low sensitivity and interference from other compounds in the sample matrix. fao.org More importantly, they were not suitable for detecting the persistent tissue-bound metabolites. fao.org

The realization that metabolites were the more relevant markers for nitrofuran use led to a significant shift in analytical approaches. anses.fr The development of methods to detect these metabolites was a major focus of research. A key breakthrough was the development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. fao.orgscielo.br These techniques offered much higher sensitivity and specificity, allowing for the detection of nitrofuran metabolites at very low concentrations. scielo.bruq.edu.au

The development of analytical techniques can be charted as follows:

DecadePredominant Analytical TechniqueTarget AnalyteKey Limitations
1980s HPLC-UVParent Drugs (e.g., Furaltadone)Low sensitivity, matrix interference, did not detect metabolites. fao.org
1990s HPLC with various detectors (Diode array, electrochemical), GC with electron capture detectionParent DrugsStill focused on parent drugs, which have short half-lives. fao.org
Late 1990s - 2000s LC-MS/MSMetabolites (e.g., AMOZ)Expensive equipment, required specialized expertise. fao.orgscielo.br
2000s - Present UPLC-MS/MS, ELISAMetabolitesIncreased speed and sensitivity, development of screening methods. fao.orguq.edu.auacs.org

The FoodBRAND project was instrumental in developing and disseminating a confirmatory LC-MS/MS method for the four main nitrofuran metabolites (AOZ, AMOZ, AHD, and SEM). fao.org This project also supported the development of ELISA (Enzyme-Linked Immunosorbent Assay) test kits for screening purposes, which provided a faster and more cost-effective way to test large numbers of samples. fao.org

Impact of Policy Changes and Prohibitions on Research Focus and Direction

Policy changes and prohibitions on the use of furaltadone and other nitrofurans in food-producing animals have had a profound impact on the direction of scientific research. fao.org These regulatory actions were a direct response to the growing body of scientific evidence regarding the health risks of these compounds. researchgate.net

The European Union banned the use of furaltadone in food-producing animals in 1993, classifying it as a substance for which no maximum residue limit could be established. wikipedia.org The United States Food and Drug Administration (FDA) prohibited the use of furaltadone in February 1985 and withdrew approval for other nitrofurans in 1992. fao.org Other countries, including Australia and Japan, also implemented bans. fao.org

These prohibitions created a strong impetus for research in several key areas:

Development of sensitive analytical methods: With a "zero-tolerance" policy in many regions, the demand for highly sensitive detection methods that could enforce these bans became critical. fao.org This spurred the development and validation of the LC-MS/MS and ELISA methods mentioned previously.

Monitoring and surveillance: Research efforts were directed towards monitoring the food supply for illegal nitrofuran use. fao.org This included studies to determine the prevalence of nitrofuran residues in various food products, such as poultry, seafood, and honey. anses.frfao.orgnih.gov

Metabolism and residue depletion studies: To better understand the risks, researchers conducted studies to determine how long nitrofuran metabolites persist in animal tissues after the withdrawal of the drug. researchgate.net

Alternative therapies: The ban on nitrofurans created a need for research into safer and effective alternatives for treating bacterial diseases in livestock.

The establishment of Minimum Required Performance Limits (MRPLs) and later Reference Points for Action (RPAs) by the European Union provided specific targets for analytical methods and further guided research in this area. acs.org The current RPA for nitrofuran metabolites is 0.5 µg/kg.

Methodological Approaches in Historical Scientific Inquiry Related to Furaltadone (R)-

The historical scientific inquiry into furaltadone (R)- has employed a range of methodological approaches, reflecting the evolution of scientific research practices over time. scielo.org.mxresearchgate.net These can be broadly categorized as quantitative, qualitative, and comparative. scielo.org.mx

Quantitative Approaches:

Experimental Studies: Early research on furaltadone involved classic experimental designs to determine its efficacy and toxicity. nih.gov This included in vitro studies on bacterial cultures and in vivo studies in laboratory animals and target species like chickens. medchemexpress.com

Analytical Chemistry: The development and validation of analytical methods relied heavily on quantitative techniques to measure concentrations, determine limits of detection, and assess the accuracy and precision of the methods. acs.orgvliz.be

Surveys and Monitoring: Large-scale monitoring programs to assess the prevalence of nitrofuran residues in the food supply are a form of quantitative research, generating numerical data on the frequency and levels of contamination. anses.frfao.org

Qualitative Approaches:

Case Studies: The investigation of specific instances of nitrofuran contamination, such as the discovery of AMOZ in Portuguese poultry, can be considered a qualitative case study approach, providing in-depth insights into the real-world implications of illegal drug use. fao.org

Observational Studies: Early clinical observations of the effects of furaltadone in patients provided qualitative data on its therapeutic and adverse effects. nih.gov

Comparative Approaches:

Comparative Toxicology: Researchers have compared the toxicity of different nitrofuran compounds and their metabolites to understand their relative risks. fao.org

Cross-national Policy Analysis: The different regulatory approaches taken by the EU, US, and other countries have been a subject of comparison, highlighting the socio-political context of scientific research and regulation. fao.org

Regulatory Science and Policy Implications for Furaltadone R Research

Role of Regulatory Science in Addressing Food Safety Concerns Related to Furaltadone (B92408) (R)-

Regulatory science plays a critical part in managing food safety risks associated with Furaltadone, a member of the nitrofuran class of antibiotics. Due to evidence of carcinogenic and genotoxic effects, the use of nitrofurans in animals intended for human consumption is prohibited in many jurisdictions, including the European Union. researchgate.net The primary concern is the potential risk to human health from the consumption of food products containing residues of these compounds. nih.gov

The rapid metabolism of the parent furaltadone compound and the persistence of its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), present a significant challenge for food safety monitoring. researchgate.net Regulatory science provides the framework for developing and validating analytical methods to detect these persistent residues, thereby enabling enforcement of the ban. researchgate.netfao.org This scientific approach ensures that monitoring programs can effectively identify the illegal use of furaltadone. nih.govmdpi.com

Furthermore, regulatory science informs the establishment of "Reference Points for Action" (RPAs), which are crucial for harmonizing the interpretation of analytical results and ensuring consistent enforcement actions across different regions. europa.euages.at These RPAs are not safety-based limits but rather analytical performance criteria that help authorities determine whether a finding constitutes a violation of the ban. The presence of residues, even at low levels, can signal illegal use, prompting investigations and regulatory follow-up. legislation.gov.uk

Development of Analytical Standards and Guidelines for Nitrofuran Residues

The prohibition of nitrofurans, including furaltadone, in food-producing animals necessitated the development of robust analytical methods to monitor for their illegal use. europa.eugalab.com Since parent nitrofuran drugs are metabolized quickly, analytical focus has shifted to their more stable and persistent tissue-bound metabolites. researchgate.netfera.co.uk For furaltadone, the marker residue is AMOZ. researchgate.net

Standard analytical procedures involve the acid hydrolysis of tissue samples to release the bound metabolites, followed by derivatization to improve detection. anses.fr Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference methodology for the confirmation of nitrofuran metabolites due to its high sensitivity and specificity. researchgate.netscielo.br This technique allows for the reliable detection and quantification of residues at very low concentrations. fao.org

In addition to confirmatory methods, screening techniques such as enzyme-linked immunosorbent assays (ELISA) are also widely used for their high throughput and cost-effectiveness in monitoring large numbers of samples. europa.eu The development of these analytical standards and guidelines is an ongoing process, driven by the need to improve detection limits and address challenges posed by different food matrices. legislation.gov.ukagriculturejournals.cz

Compliance with International Regulatory Decisions (e.g., EC Decisions)

International bodies, particularly the European Commission (EC), have been at the forefront of regulating nitrofuran use in food production. The use of furaltadone in food-producing animals has been banned in the European Union since 1993. fao.orgwikipedia.org Consequently, a "zero-tolerance" policy is in effect, meaning any confirmed presence of its metabolite, AMOZ, in food products is considered a non-compliance. fao.org

To ensure uniform enforcement, the EC has established a series of decisions and regulations. Commission Regulation (EU) No 37/2010 lists nitrofurans as prohibited substances for which maximum residue limits cannot be established. europa.eugalab.com Furthermore, Commission Decision 2002/657/EC laid out performance criteria for analytical methods and the interpretation of results, which was later updated. nih.gov

These regulations require that analytical methods used for official control must be validated to meet specific performance criteria, ensuring that they are sensitive enough to detect residues at or below the established Reference Points for Action (RPA). legislation.gov.ukqsi-q3.com This harmonization is crucial for international trade, as exporting countries must demonstrate that their residue control programs meet the stringent EU standards. fao.orgfao.org

Establishment of Reference Points for Action

In the context of banned substances like furaltadone, where no safe residue level can be determined, Maximum Residue Limits (MRLs) are not established. europa.eu Instead, the European Union has implemented Reference Points for Action (RPAs) for non-allowed pharmacologically active substances. europa.eulegislation.gov.uk

Initially, Minimum Required Performance Limits (MRPLs) were set to ensure that analytical methods used by different laboratories had a comparable level of sensitivity. galab.comfera.co.uk These have been replaced by RPAs under Commission Regulation (EU) 2019/1871. qsi-q3.comregask.com As of November 28, 2022, the RPA for each of the nitrofuran metabolites, including AMOZ, is set at 0.5 µg/kg. europa.euregask.comfoodcomplianceinternational.com

The RPA is a concentration level at or above which a food product is deemed non-compliant with EU legislation and cannot enter the food chain. legislation.gov.ukqsi-q3.com It is important to note that the RPA is based on the analytical capability of detection methods and is not a toxicological threshold. legislation.gov.uk The detection of residues below the RPA does not automatically clear the product but may trigger further investigation into the source of the contamination. legislation.gov.uk

Table 1: Reference Points for Action (RPA) for Nitrofuran Metabolites in the EU

MetaboliteParent CompoundRPA (µg/kg)
AMOZFuraltadone0.5
AOZFurazolidone (B1674277)0.5
AHDNitrofurantoin (B1679001)0.5
SEMNitrofurazone (B1679002)0.5
DNSHNifursol0.5
Source: Commission Regulation (EU) 2023/411 foodcomplianceinternational.com

Challenges in Controlling Illicit Use and Residue Detection in Regulated Contexts

Despite strict bans, the illegal use of furaltadone and other nitrofurans persists in some parts of the world due to their effectiveness and low cost. researchgate.netsci-hub.se This illicit use poses a significant challenge to regulators and the food industry. One of the main difficulties is that the parent compounds are rapidly metabolized, making direct detection nearly impossible. researchgate.net Therefore, control strategies must focus on detecting the stable, protein-bound metabolites like AMOZ, which can remain in tissues for several weeks. researchgate.netfera.co.uk

The detection of these residues requires sophisticated and expensive analytical equipment, such as LC-MS/MS, which may not be readily available in all countries or testing facilities. fao.org This creates disparities in monitoring capabilities and can be a major hurdle for developing countries wishing to export food products to regions with stringent regulations like the EU. fao.org

Another challenge is the potential for cross-contamination of animal feed, which can lead to unintentional residue findings. most.gov.bd Furthermore, the interpretation of results for some metabolites, like semicarbazide (B1199961) (SEM), is complicated by its potential to occur from sources other than the illegal use of nitrofurazone, such as food processing aids. europa.euagrinfo.eu This requires careful investigation to distinguish between illicit use and other sources of contamination. europa.eu The global nature of the food supply chain adds another layer of complexity, making it difficult to trace the origin of contaminated products and enforce regulations effectively. fao.orgcenterforfoodsafety.org

Scientific Basis for Regulatory Decisions on Furaltadone (R)- and Related Compounds

Regulatory decisions to ban furaltadone and other nitrofurans are grounded in scientific evidence demonstrating their potential risks to human health. researchgate.netnih.gov Toxicological studies have indicated that these compounds and their metabolites possess genotoxic and carcinogenic properties. researchgate.netresearchgate.net Due to these serious health concerns, regulatory bodies like the European Food Safety Authority (EFSA) have concluded that a safe level of intake for consumers cannot be established. nih.govfao.org

This scientific consensus led to the prohibition of nitrofurans in food-producing animals in numerous countries, including the European Union and the United States. wikipedia.orgfao.orgarchives.gov The regulatory approach is based on the "zero-tolerance" principle, where the presence of any detectable residue is considered unacceptable. fao.org

The focus on detecting metabolites like AMOZ is also scientifically driven. Research has shown that while the parent drugs are quickly eliminated, the metabolites bind to tissue proteins and persist for extended periods, making them reliable markers of illegal use. researchgate.netfera.co.uk The development of highly sensitive analytical methods, such as LC-MS/MS, provides the technical capability to enforce this ban by detecting minute traces of these marker residues. anses.frscielo.br Therefore, the combination of toxicological evidence and advancements in analytical science forms the robust foundation for regulatory actions against furaltadone.

Future Research Needs and Emerging Technologies in Regulatory Science for Chemical Contaminants

The field of regulatory science is continuously evolving to address the challenges posed by chemical contaminants like furaltadone. Future research will likely focus on several key areas. There is a need for the development of even faster, more cost-effective, and portable screening methods to facilitate on-site testing and increase the frequency of monitoring. fstestcorp.com Technologies like surface-enhanced Raman spectroscopy (SERS) and advanced immunosensor-based assays are promising avenues for rapid detection. nih.gov

Further research is also needed to better understand the formation and stability of nitrofuran metabolites in various food matrices and during different processing conditions. researchgate.netmost.gov.bd This knowledge is crucial for refining analytical methods and correctly interpreting residue findings. For instance, clarifying the non-drug-related sources of metabolites like SEM remains an important research topic. europa.eu

Moreover, there is a growing interest in multi-residue methods that can simultaneously detect a wide range of banned substances, improving the efficiency of monitoring programs. scielo.br The application of high-resolution mass spectrometry could provide more comprehensive data on contaminants. Additionally, improving data sharing and analytical capabilities globally is essential for a more effective and harmonized control of illegal veterinary drug use in the international food trade. fao.orglegislation.gov.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.